Isopropylidenemalononitrile
Overview
Description
It is a colorless to light yellow liquid that is soluble in methanol and has a boiling point of 112°C . This compound is known for its reactivity and is used in various chemical synthesis processes.
Scientific Research Applications
Isopropylidenemalononitrile has several applications in scientific research:
Safety and Hazards
Isopropylidenemalononitrile is classified as Category 3 for acute toxicity (Oral, Dermal, Inhalation) and Category 2 for skin corrosion/irritation and serious eye damage/eye irritation . It is advised to avoid breathing mist, vapors or spray, and to use only outdoors or in a well-ventilated area . In case of contact, immediate medical attention is recommended .
Mechanism of Action
Target of Action
Isopropylidenemalononitrile is a chemical compound used in various organic reactions . .
Mode of Action
The mode of action of this compound is primarily through its involvement in chemical reactions. For instance, it participates in Michael reactions with cyanothioacetamide, cyclohexane-1,3-dione, and 4-hydroxycoumarin . The exact interaction of this compound with these compounds and the resulting changes are complex and depend on the specific reaction conditions.
Biochemical Pathways
It’s known to participate in the synthesis of various organic compounds , which could indirectly influence multiple biochemical pathways.
Result of Action
In the reaction of this compound with cyanoacetamide, only the dimerization product of the former, 2-amino-4,6,6-trimethylcyclohexa-2,4-diene-1,1,3-tricarbonitrile, was isolated . This indicates that this compound can undergo reactions to form complex structures, which could have various molecular and cellular effects.
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors such as temperature, pH, and the presence of other chemicals. For instance, it’s recommended to be stored in an inert atmosphere at 2-8°C , indicating that its stability could be affected by exposure to air or temperatures outside this range.
Preparation Methods
Isopropylidenemalononitrile can be synthesized through several methods. One common synthetic route involves the reaction of malononitrile with acetone in the presence of a catalyst such as aluminum oxide. The reaction is typically carried out in chloroform at a temperature range of 20-25°C for about an hour . The reaction mixture is then filtered and concentrated to obtain the desired product.
Industrial production methods may involve similar reaction conditions but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Isopropylidenemalononitrile undergoes various types of chemical reactions, including:
Substitution Reactions: It can react with diazomethane to form pyrazoline derivatives, which can further decompose to yield cyclopropane derivatives.
Michael Addition Reactions: It can participate in Michael addition reactions with compounds like cyanothioacetamide, cyclohexane-1,3-dione, and 4-hydroxycoumarin to form various substituted products.
Common reagents used in these reactions include diazomethane, cyanothioacetamide, and cyclohexane-1,3-dione. The major products formed from these reactions are pyrazoline derivatives and substituted chromenes.
Comparison with Similar Compounds
Isopropylidenemalononitrile can be compared with other similar compounds such as:
Malononitrile: A simpler nitrile compound that is less reactive but serves as a precursor in the synthesis of this compound.
Cyclohexanone: Another compound that can undergo similar reactions but has different reactivity and applications.
4-Hydroxycoumarin: A compound that can participate in Michael addition reactions with this compound to form substituted chromenes.
This compound is unique due to its ability to form stable intermediates and its versatility in various chemical reactions.
Properties
IUPAC Name |
2-propan-2-ylidenepropanedinitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N2/c1-5(2)6(3-7)4-8/h1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NVBHWAQBDJEGEO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C(C#N)C#N)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80336394 | |
Record name | Isopropylidenemalononitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80336394 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
106.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
13166-10-4 | |
Record name | Isopropylidenemalononitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80336394 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Isopropylidenemalononitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mode of reactivity for Isopropylidenemalononitrile?
A1: this compound acts as a strong electrophile, readily participating in reactions with nucleophiles. The electron-withdrawing nature of the two nitrile groups conjugated to the alkene significantly enhances its electrophilicity. This is exemplified by its participation in:
- Phospha-Michael Additions: this compound reacts readily with secondary phosphine oxides, even under mild conditions, demonstrating its potent electrophilicity in phospha-Michael additions. []
- Cycloaddition Reactions: It readily undergoes [4+2] cycloadditions (Diels-Alder reactions) with electron-rich dienes like 1,4-bis(dimethylamino)-1,3-butadiene. The reaction mechanism can involve electron transfer processes, particularly with dienes possessing low oxidation potentials. [] It also participates in [2+2] photocycloadditions with cyclohex-2-enones under UV irradiation. []
Q2: How does the structure of this compound influence its reactivity in cycloaddition reactions?
A2: Research suggests that this compound exhibits regioselectivity in cycloadditions, influenced by the substituents on the reacting diene or alkene.
- Photocycloadditions: The reaction outcome in photocycloadditions with cyclohex-2-enones can be influenced by the substituents on both the this compound and the cyclohexenone, impacting the regioselectivity and leading to different isomeric products. []
Q3: What are the potential applications of this compound in organic synthesis?
A3: this compound serves as a versatile building block for synthesizing various heterocyclic compounds:
- Synthesis of 1,2,4-Oxadiazoles and Δ2-Isoxazolines: It reacts with mesitonitrile oxide, yielding both mono- and bis-1,2,4-oxadiazole derivatives along with Δ2-isoxazolines, demonstrating its utility in constructing these heterocyclic systems. []
- Construction of Pyridine Derivatives: this compound can be utilized in multi-step synthetic routes to access diversely substituted 1,4-dihydropyridine-3,5-dicarbonitriles. [, ]
- Formation of Fused 2-Aminopyrans: It can be employed as a precursor in the synthesis of fused 2-aminopyran systems via a sequence of reactions. [, ]
Q4: What is known about the dimerization of this compound?
A4: this compound is prone to dimerization under certain conditions. While the provided abstracts lack specific details, a dedicated study [] investigates the structure and reactions of the this compound dimer, highlighting its significance.
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